(Z,E)-5,7-Dodecadienyl propionate

Description

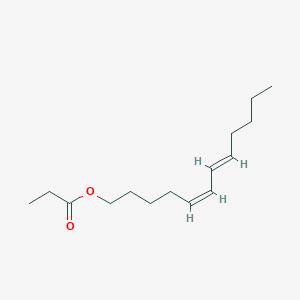

Structure

3D Structure

Properties

Molecular Formula |

C15H26O2 |

|---|---|

Molecular Weight |

238.37 g/mol |

IUPAC Name |

[(5Z,7E)-dodeca-5,7-dienyl] propanoate |

InChI |

InChI=1S/C15H26O2/c1-3-5-6-7-8-9-10-11-12-13-14-17-15(16)4-2/h7-10H,3-6,11-14H2,1-2H3/b8-7+,10-9- |

InChI Key |

FDPOUOBXISIHOH-GOJKSUSPSA-N |

Isomeric SMILES |

CCCC/C=C/C=C\CCCCOC(=O)CC |

Canonical SMILES |

CCCCC=CC=CCCCCOC(=O)CC |

Origin of Product |

United States |

Natural Occurrence, Isolation, and Chemical Characterization of Z,e 5,7 Dodecadienyl Propionate

Discovery and Identification from Pheromone Gland Extracts

The identification of (Z,E)-5,7-dodecadienyl propionate (B1217596) as a pheromone component has been the result of meticulous extraction and analytical work on the pheromone glands of female moths.

Isolation from Specific Insect Species

(Z,E)-5,7-Dodecadienyl propionate has been identified as a crucial, albeit often minor, component of the sex pheromone blend in several species of the Dendrolimus genus, which are major pests of coniferous forests. nih.gov Research has confirmed its presence in the following species:

Dendrolimus tabulaeformis (Chinese Pine Moth): This species utilizes a pheromone blend where this compound is a component. frontiersin.orgpherobase.com

Dendrolimus punctatus (Masson Pine Moth): The active components of the pheromone gland extract of D. punctatus were identified as (Z,E)-5,7-dodecadien-1-ol, (Z,E)-5,7-dodecadien-1-yl acetate (B1210297), and this compound. frontiersin.orgpherobase.com

Dendrolimus spectabilis (Pine Moth): In D. spectabilis, this compound is a minor pheromone component that enhances the attractiveness of the primary component. frontiersin.orgsemanticscholar.org

Dendrolimus suffuscus : While research on this specific species is less detailed in the provided context, the general understanding is that many Dendrolimus species share similar pheromone components.

Analytical Techniques for Initial Identification

The initial identification of this compound from minute quantities of pheromone gland extracts relied on the coupling of high-resolution separation techniques with sensitive detection methods.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique was fundamental in determining the chemical structure of the pheromone components. By separating the volatile compounds in the gland extract and analyzing their mass spectra, researchers could elucidate the molecular weight and fragmentation patterns, leading to the identification of the dodecadienyl propionate structure. frontiersin.org

Gas Chromatography-Electroantennographic Detection (GC-EAD): GC-EAD was instrumental in pinpointing the biologically active compounds within the complex mixture of the gland extract. This method involves passing the separated compounds from the gas chromatograph over a live insect antenna and measuring the electrical response. A significant antennal response to a specific compound, such as this compound, indicates its role as a pheromone. frontiersin.org

Stereoisomeric Purity and Isomer Composition in Natural Blends

The biological activity of pheromones is highly dependent on their stereochemistry. For this compound, the specific (Z,E) configuration of the double bonds at the 5th and 7th positions is crucial for its function. The natural pheromone blends of Dendrolimus species contain predominantly the (Z,E)-isomer of 5,7-dodecadienyl propionate. frontiersin.org The presence of other isomers can in some cases reduce or inhibit the behavioral response of the male moths. The high stereoselectivity of the insect's olfactory system underscores the importance of isomeric purity in synthetic pheromone lures used for pest management.

Pheromone Blend Components and Ratios Associated with this compound

This compound does not act in isolation but is part of a multi-component pheromone blend. The relative ratios of these components are critical for eliciting the full courtship and mating behavior in male moths. While the exact ratios can vary between species, a common theme exists within the Dendrolimus genus.

Interestingly, Dendrolimus punctatus, Dendrolimus tabulaeformis, and Dendrolimus spectabilis all share the same primary pheromone components but in different ratios. frontiersin.org The table below summarizes the known pheromone blend compositions for several Dendrolimus species that include this compound.

Pheromone Blend Composition of Selected Dendrolimus Species

| Species | (Z,E)-5,7-dodecadien-1-ol | (Z,E)-5,7-dodecadien-1-yl acetate | This compound | Optimal Attraction Ratio |

|---|---|---|---|---|

| Dendrolimus spectabilis | Present | Present | Present | 100:3:25 frontiersin.org |

| Dendrolimus tabulaeformis | Present | Present | Present | 100:100:4.5 frontiersin.org |

| Dendrolimus punctatus | Present | Present | Present | Not specified in provided context |

Table of Compounds

| Compound Name |

|---|

| This compound |

| (Z,E)-5,7-dodecadien-1-ol |

Chemical Synthesis Methodologies for Z,e 5,7 Dodecadienyl Propionate

Strategies for Stereoselective Synthesis of Conjugated Dienyl Esters

The creation of the specific (Z,E) configuration of the conjugated diene in 5,7-dodecadienyl propionate (B1217596) is a critical challenge in its synthesis. Various stereoselective methods have been developed to address this.

Both convergent and linear strategies are employed in the synthesis of complex organic molecules like (Z,E)-5,7-dodecadienyl propionate.

| Synthesis Approach | Description | Advantages | Disadvantages |

| Linear Synthesis | Step-by-step sequential construction of the target molecule. chemistnotes.comyoutube.com | Simpler to plan for less complex structures. | Can be lengthy, leading to lower overall yields. chemistnotes.comfiveable.me |

| Convergent Synthesis | Independent synthesis of molecular fragments followed by their combination. chemistnotes.comfiveable.me | More efficient for complex molecules, higher overall yields, greater flexibility. chemistnotes.comfiveable.me | May require more complex planning of fragment coupling. |

Achieving the desired (Z,E) stereochemistry is paramount for the biological activity of the pheromone. Several synthetic methods are utilized to control the geometry of the double bonds.

Wittig Reaction and Related Olefinations: The Wittig reaction and its variations (e.g., Horner-Wadsworth-Emmons reaction) are powerful tools for forming carbon-carbon double bonds with stereochemical control. By selecting the appropriate phosphorus ylide and aldehyde, it is possible to favor the formation of either the (Z) or (E) isomer. For conjugated dienes, a sequential olefination strategy can be employed.

Metal-Catalyzed Cross-Coupling Reactions: Palladium- and nickel-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi couplings, are highly effective for the stereospecific synthesis of conjugated dienes. jlu.edu.cnacs.orgacs.org These reactions involve the coupling of a vinyl- or dienyl-organometallic reagent with a vinyl halide or triflate, preserving the stereochemistry of the starting materials. For example, a (Z)-vinylborane can be coupled with an (E)-vinyl halide to produce a (Z,E)-conjugated diene. Iron-catalyzed cross-coupling reactions have also emerged as a cost-effective and environmentally friendly alternative for constructing such linkages. nih.gov

Reduction of Enyne Precursors: A common and effective strategy involves the stereoselective reduction of a conjugated enyne precursor. The reduction of the triple bond to a cis-double bond can be achieved with high selectivity using reagents like Lindlar's catalyst (palladium on calcium carbonate poisoned with lead) or activated zinc. researchgate.net This method allows for the reliable formation of the (Z) double bond in the presence of an existing (E) double bond.

Ring-Closing Metathesis: For some cyclic precursors, ring-closing metathesis followed by ring-opening can be a strategic approach to establish the desired diene geometry. nih.gov Strategic placement of silyl (B83357) groups on a diene-ene substrate can enforce rigorous stereocontrol during metathesis. nih.gov

Propionylation Strategies and Esterification Reactions

The final step in the synthesis of this compound is the esterification of the corresponding alcohol, (Z,E)-5,7-dodecadien-1-ol.

Standard esterification methods can be employed for this transformation. A common approach is the reaction of the alcohol with propionyl chloride or propionic anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the hydrochloric acid or propionic acid byproduct, respectively.

Alternatively, acyl-CoA derivatives can be used in enzyme-catalyzed propionylation reactions, mimicking biological processes. nih.gov While highly specific, these methods are often more suitable for smaller-scale syntheses. The choice of propionylation agent and reaction conditions is crucial to avoid isomerization of the sensitive conjugated diene system.

Purification Techniques for Synthesized this compound

The crude synthetic product is typically a mixture of the desired (Z,E) isomer along with other stereoisomers ((E,E), (Z,Z), (E,Z)), unreacted starting materials, and byproducts. google.com Purification is essential to obtain a product with high isomeric and chemical purity.

Extraction: A preliminary separation of the product from water-soluble impurities and some reaction byproducts is often achieved through liquid-liquid extraction. alfa-chemistry.comquora.com

Column Chromatography: This is the most widely used technique for separating the different stereoisomers of the pheromone. alfa-chemistry.com Silica (B1680970) gel is a common stationary phase, and a mixture of non-polar and slightly polar solvents (e.g., hexane (B92381) and ethyl acetate) is used as the mobile phase. The separation is based on the differential adsorption of the isomers to the silica gel.

Distillation: For larger scale production, fractional distillation under reduced pressure can be used to separate the desired product from impurities with different boiling points. alfa-chemistry.com

Recrystallization: If the product is a solid at low temperatures, recrystallization can be an effective method for purification. alfa-chemistry.com

Evaluation of Synthetic Purity and Isomeric Ratios

The purity and isomeric ratio of the synthesized this compound are critical for its effectiveness as a pheromone.

Gas Chromatography (GC): GC is the primary method used to determine the chemical purity and the ratio of different stereoisomers. acs.orgd-nb.info By using a capillary column with a suitable stationary phase, it is possible to separate the (Z,E), (E,E), (Z,Z), and (E,Z) isomers and quantify their relative amounts. gcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with the identification capabilities of mass spectrometry. d-nb.inforesearchgate.net It not only provides information on the purity and isomeric ratio but also confirms the identity of the synthesized compound by its mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are invaluable tools for confirming the structure of the synthesized product. The coupling constants between the olefinic protons in the ¹H NMR spectrum can provide definitive information about the stereochemistry of the double bonds.

The combination of these analytical techniques ensures the production of this compound with the high degree of purity and isomeric specificity required for its successful application in pest management.

Biosynthetic Pathways and Regulation of Z,e 5,7 Dodecadienyl Propionate

Precursor Identification and Fatty Acid Metabolism in Pheromone Biosynthesis

The biosynthesis of moth sex pheromones, including C12 conjugated dienes like (Z,E)-5,7-dodecadienyl propionate (B1217596), is intrinsically linked to the insect's general fatty acid metabolism. researchgate.net The carbon backbone of these pheromones is derived from common saturated fatty acids, which undergo a series of modifications including desaturation and chain-shortening.

The production of the C12 backbone of (Z,E)-5,7-dodecadienyl propionate likely begins with a common C16 or C18 saturated fatty acid, such as palmitic acid (16:0) or stearic acid (18:0). These precursors are products of the fatty acid synthase (FAS) complex. The initial saturated fatty acyl-CoA is then subjected to controlled, limited beta-oxidation, a process of chain-shortening, to yield a C12 saturated acyl-CoA (dodecanoyl-CoA). This serves as the direct substrate for the subsequent enzymatic transformations that create the characteristic diene structure. researchgate.net While the propionate moiety is added at the end of the pathway, the propionyl-CoA precursor is also derived from cellular metabolism, potentially from the catabolism of specific amino acids or odd-chain fatty acids. nih.gov

Enzymatic Transformations Involved in Diene Formation

The creation of the specific (Z,E)-5,7 conjugated diene system is the most critical part of the biosynthetic pathway, accomplished by a series of specialized enzymes, primarily fatty acyl-CoA desaturases. For many species in the Lasiocampidae family, pheromone components are derived from Δ5,Δ7-dienes. researchgate.net

The proposed enzymatic sequence is as follows:

First Desaturation: A Δ5-desaturase acts on the saturated C12 acyl-CoA precursor (dodecanoyl-CoA) to introduce the first double bond at the 5th carbon position, typically resulting in (Z)-5-dodecenoyl-CoA.

Second Desaturation: A second, distinct desaturase, a Δ7-desaturase, then introduces the second double bond at the 7th position. The action of this enzyme on the (Z)-5 mono-unsaturated precursor generates the conjugated (Z,E)-5,7-dodecadienoyl-CoA. The specific stereochemistry of the final product is determined by the precise enzymatic mechanism of this desaturase.

Reduction: The activated carboxyl group of the resulting diene is then reduced to a primary alcohol by a fatty acyl-reductase (FAR), yielding (Z,E)-5,7-dodecadien-1-ol.

Esterification: In the final step, an acyltransferase, likely a propionyl-CoA:fatty alcohol acyltransferase, catalyzes the esterification of the (Z,E)-5,7-dodecadien-1-ol with a propionyl group from propionyl-CoA, forming the final product, this compound.

| Enzyme | Function in Biosynthesis |

| Fatty Acid Synthase (FAS) | Synthesizes initial saturated fatty acid precursors (e.g., palmitic acid). |

| Acyl-CoA Oxidase | Involved in the chain-shortening of fatty acids to the correct C12 length. |

| Δ5-Desaturase | Introduces the first double bond at the C5 position of the C12 acyl chain. |

| Δ7-Desaturase | Introduces the second double bond at the C7 position, creating the conjugated diene system. |

| Fatty Acyl-Reductase (FAR) | Reduces the fatty acyl-CoA to the corresponding alcohol, (Z,E)-5,7-dodecadien-1-ol. |

| Acyltransferase | Transfers the propionate group from propionyl-CoA to the alcohol, forming the final propionate ester. |

Role of Pheromone Biosynthesis Activating Neuropeptide (PBAN) in Regulation

The timing and rate of pheromone production in female moths are not constant but are tightly regulated by a neuroendocrine factor known as the Pheromone Biosynthesis Activating Neuropeptide (PBAN). Research on Dendrolimus punctatus, a species that utilizes this compound as part of its pheromone blend, has confirmed that its biosynthesis is influenced by PBAN. nih.gov

PBAN is a peptide hormone produced in the subesophageal ganglion of the moth's brain. It is released into the hemolymph, typically in response to environmental cues such as the photoperiod, and travels to the pheromone gland. Upon binding to its receptor on the pheromone gland cells, PBAN triggers a signal transduction cascade. This cascade ultimately activates or upregulates the activity of key enzymes in the biosynthetic pathway, such as the desaturases and reductases, thereby initiating or accelerating the production of the pheromone components. This regulatory mechanism ensures that pheromone is synthesized and released at the most appropriate time for mating, often during a specific period in the scotophase (dark period).

Comparative Biosynthesis Across Pheromone-Producing Species

This compound is one of several related C12 diene compounds used by moths in the genus Dendrolimus. nih.gov The sex pheromones of these closely related species often consist of the same core components but in different ratios. This variation is believed to be a key factor in reproductive isolation among species.

The common chemical theme across these species is a C12 backbone with conjugated double bonds at the 5 and 7 positions, and a functional group that can be an alcohol, an acetate (B1210297), or a propionate. nih.gov For instance, the pheromone blends of Dendrolimus punctatus, Dendrolimus tabulaeformis, and Dendrolimus spectabilis all contain (Z,E)-5,7-dodecadien-1-ol (Z5,E7-12:OH), (Z,E)-5,7-dodecadienyl acetate (Z5,E7-12:OAc), and this compound (Z5,E7-12:OPr). nih.gov The difference lies in the relative proportions of these three compounds.

This suggests that these species share a largely identical core biosynthetic pathway up to the formation of the common precursor, (Z,E)-5,7-dodecadien-1-ol. The diversity in the final pheromone blend is then achieved by the differential activity or substrate specificity of the acyltransferases that produce the acetate and propionate esters. This "mix-and-match" capability allows for the evolution of species-specific signals from a common set of biosynthetic tools. researchgate.net

| Species | Pheromone Components |

| Dendrolimus punctatus | (Z,E)-5,7-dodecadienyl acetate, (Z,E)-5,7-dodecadien-1-ol, this compound nih.gov |

| Dendrolimus tabulaeformis | (Z,E)-5,7-dodecadienyl acetate, (Z,E)-5,7-dodecadien-1-ol, this compound nih.gov |

| Dendrolimus spectabilis | (Z,E)-5,7-dodecadienyl acetate, (Z,E)-5,7-dodecadien-1-ol, this compound nih.gov |

| Malacosoma disstria (Forest Tent Caterpillar) | (Z,E)-5,7-dodecadien-1-ol, (Z,E)-5,7-dodecadienal oup.com |

Chemical Ecological Investigations of Z,e 5,7 Dodecadienyl Propionate

Behavioral Responses Elicited by (Z,E)-5,7-Dodecadienyl Propionate (B1217596)

The primary role of (Z,E)-5,7-dodecadienyl propionate is as an attractant and a behavioral modulator in the context of mating. mdpi.com It does not act alone but as part of a specific chemical blend that triggers a sequence of innate behaviors in male moths.

Male moths of species like Dendrolimus punctatus and the related Chinese pine caterpillar moth, Dendrolimus tabulaeformis, detect the pheromone blend containing this compound from a distance. This detection initiates a programmed behavioral cascade. The first response is typically taking flight, followed by a characteristic upwind, zigzagging flight pattern. psu.edunih.gov This flight path allows the moth to navigate the turbulent odor plume and progress towards its source.

While major components of the pheromone blend, such as the corresponding alcohol and acetate (B1210297), may be sufficient to initiate flight, studies on the closely related D. tabulaeformis have shown that the propionate component is crucial for the later stages of the sequence. nih.govresearchgate.net It is essential for sustaining optimal upwind flight and for inducing the final behaviors of locating and making contact with the pheromone source, which in nature would be a calling female moth. nih.govresearchgate.net

To dissect the specific role of individual pheromone components like this compound, researchers rely on controlled laboratory experiments, principally behavioral assays in a wind tunnel. psu.eduunit.no A wind tunnel is a powerful tool that allows for the creation of a stable, directional airflow into which a precise chemical odor plume can be introduced. unit.no

In a typical assay, male moths are released into the tunnel, and their responses to different synthetic chemical blends are meticulously recorded. Wind tunnel bioassays conducted on D. tabulaeformis demonstrated that a blend of the two major components, (5Z,7E)-5,7-dodecadien-1-yl acetate and (5Z,7E)-5,7-dodecadien-1-ol, was enough to make males take flight. nih.govresearchgate.net However, the addition of this compound to this mixture significantly increased the rate of successful upwind flight to the source and the frequency of source contact. nih.govresearchgate.net These assays provide quantitative evidence of the propionate's essential role in the final, critical stages of mate-finding.

| Behavioral Response of D. tabulaeformis to Pheromone Blends in Wind Tunnel | Two-Component Blend (Acetate + Alcohol) | Three-Component Blend (Acetate + Alcohol + Propionate) |

| Flight Initiation | High | High |

| Optimal Upwind Flight | Low | High |

| Source Contact | Low | High |

| This table illustrates findings from studies on D. tabulaeformis, a species that shares the same three primary pheromone components as D. punctatus. Data shows that while a two-component blend can initiate flight, the propionate is essential for completing the behavioral sequence. nih.govresearchgate.net |

Blend Specificity and Component Interactions

The effectiveness of this compound as a semiochemical is entirely dependent on its context within a multi-component blend. The ratio and composition of this blend are critical for eliciting the correct behavioral response and ensuring species-specific communication.

This compound functions synergistically with other compounds in the pheromone gland of the female Dendrolimus punctatus moth. The sex pheromone of this species is primarily a three-component blend consisting of (5Z,7E)-dodeca-5,7-dien-1-ol (Z5,E7-12:OH), (5Z,7E)-dodeca-5,7-dien-1-yl acetate (Z5,E7-12:OAc), and (5Z,7E)-dodeca-5,7-dien-1-yl propionate (Z5,E7-12:OPr). nih.gov Field trapping studies have successfully used a synthetic version of this three-component blend to monitor male moth populations, with one effective lure using a ratio of 25:10:28 for the acetate, propionate, and alcohol, respectively. researchgate.net

Later research also identified two minor mono-unsaturated components, (5Z)-5-dodecen-1-ol (Z5-12:OH) and (5Z)-5-dodecen-1-yl acetate (Z5-12:OAc), in the pheromone gland. nih.govfrontiersin.org Adding these compounds to the primary three-component blend can further enhance the trapping efficacy for D. punctatus males, indicating another level of synergistic interaction. frontiersin.org The synergy is evident in how the components work together; some initiate the behavior while others, like the propionate, are needed to complete it. nih.govresearchgate.net

Just as some compounds act as synergists, others can have an inhibitory or antagonistic effect. This is a key mechanism for maintaining reproductive isolation between closely related species. For instance, the sex pheromone of the pine-tree lappet moth, Dendrolimus pini, consists of (Z5,E7)-dodecadienal and (Z5,E7)-dodecadien-1-ol. nih.gov This aldehyde component, crucial for attracting D. pini, acts as a behavioral antagonist for D. punctatus. nih.gov If it were present in the D. punctatus pheromone blend, it would reduce or eliminate the attraction of male D. punctatus moths.

Similarly, (5Z,7E)-dodeca-5,7-dien-1-yl acetate (Z5,E7-12:OAc), a major attractant for D. punctatus, is a strong antagonist for D. pini and an antagonist for Dendrolimus superans. frontiersin.org This chemical "crosstalk" ensures that males are not easily lured to females of the wrong species.

Interspecific Communication and Species Recognition

The composition of pheromone blends is a critical factor in species recognition and reproductive isolation among Dendrolimus moths, which often share the same habitat. researchgate.netnih.gov Several species, including D. punctatus, D. spectabilis, and D. tabulaeformis, use the very same three primary chemical components: the alcohol, the acetate, and the propionate. researchgate.netnih.gov

Reproductive isolation is maintained by emitting these shared components in distinctly different ratios. researchgate.net For example, while the optimal attractive blend for D. tabulaeformis is a ratio of approximately 100:100:4.5 (acetate:alcohol:propionate), the blend for D. punctatus is different. nih.govresearchgate.net Male moths of each species are finely tuned to their species-specific ratio and are significantly less attracted to blends that deviate from this, preventing interbreeding. nih.gov

This system of chemical coding is further exemplified by other species in the genus. Dendrolimus houi uses isomers with the opposite geometric configuration, (5E,7Z)-dodecadien-1-ol and its derivatives, creating a completely different chemical signal. nih.govfrontiersin.org The aldehyde-based system of D. pini versus the ester- and alcohol-based system of D. punctatus serves as another robust barrier to interspecific mating. nih.gov This demonstrates how subtle variations on a common chemical theme, involving components like this compound, can lead to effective species recognition in a complex chemical environment.

Ecological Contexts of Pheromone Emission and Reception

The emission and reception of the sex pheromone component this compound in the Masson pine moth, Dendrolimus punctatus, are intricate processes governed by a variety of ecological factors. These contexts ensure that the chemical signal is released and detected under optimal conditions for successful reproduction. Key influencing factors include the specific composition of the pheromone blend, the daily (diel) rhythms of the moth's activity, and the surrounding environmental conditions, including the presence of host plants.

The sex pheromone of D. punctatus is not a single compound but a precise blend of several components. nih.govmdpi.com this compound is a crucial part of this mixture, which also includes (5Z,7E)-dodeca-5,7-dien-1-ol (Z5,E7-12:OH) and (5Z,7E)-dodeca-5,7-dien-1-yl acetate (Z5,E7-12:OAc). nih.govmdpi.com The specific ratio of these components is critical for attracting male moths and ensuring species-specific communication. Research has shown that male response is highly dependent on the correct blend, which helps prevent cross-attraction with other closely related Dendrolimus species that may use similar compounds in different ratios. plos.org For instance, the sex pheromone of Dendrolimus spectabilis also contains these three components, but in a different optimal ratio for attraction. nih.gov

Field studies have successfully utilized synthetic versions of this pheromone blend to monitor D. punctatus populations. A study conducted in Qianshan County, China, used traps baited with a specific three-component blend to capture male moths, demonstrating the ecological application of understanding pheromone composition. researchgate.net The effectiveness of these traps highlights the sensitivity of male moths to the precise chemical signature of their species.

The table below details a specific synthetic blend used in field monitoring, illustrating the precise ratio of this compound to its companion compounds.

Table 1: Composition of a Synthetic Pheromone Lure for Dendrolimus punctatus

| Pheromone Component | Chemical Formula | Ratio in Blend |

|---|---|---|

| (5Z,7E)-dodeca-5,7-dien-1-yl acetate | C14H24O2 | 25 |

| (5Z,7E)-dodeca-5,7-dien-1-yl propionate | C15H26O2 | 10 |

| (5Z,7E)-dodeca-5,7-dien-1-ol | C12H22O | 28 |

Data sourced from a field monitoring study of the Masson pine moth. researchgate.net

While the exact quantities of pheromone components can vary, analysis of the pheromone glands of related species provides insight into the typical amounts produced. The following table shows the average amounts of five EAD-active compounds identified in the pheromone glands of the related Chinese pine caterpillar moth, Dendrolimus tabulaeformis. This provides a biological context for the scale at which these signals are produced.

Table 2: Average Quantity of Pheromone Components in Gland Extracts of Dendrolimus tabulaeformis

| Pheromone Component | Average Amount per Female (ng) |

|---|---|

| (Z)-5-dodecenyl acetate | 0.19 |

| (Z)-5-dodecenyl alcohol | 0.42 |

| (5Z,7E)-5,7-dodecadien-1-yl acetate | 0.47 |

| (5Z,7E)-5,7-dodecadien-1-yl propionate | 0.04 |

| (5Z,7E)-5,7-dodecadien-1-ol | 0.49 |

Data from quantitative analysis of pheromone gland extracts (N=21). nih.gov

Pheromone release and reception are also tightly synchronized with the moth's daily activity patterns. D. punctatus is nocturnal, with key reproductive behaviors occurring during the dark hours. researchgate.net Mating behavior, which relies on the male's ability to detect the female's pheromone plume, has been observed to peak between 10 and 11.5 hours after the onset of the scotophase (the dark period). researchgate.net This temporal specificity ensures that both sexes are active and receptive at the same time, maximizing the chances of successful mating while minimizing exposure to diurnal predators. The diel rhythm of pheromone release in many moth species is known to be highly correlated with this peak in male flight and response activity. nih.govresearchgate.net

The host plant, primarily the Masson pine (Pinus massoniana), forms the foundational ecological backdrop for D. punctatus. idtools.org The life cycle and population dynamics of the moth are intrinsically linked to the availability and health of its host. researchgate.net While direct evidence of host plant volatiles synergizing the attraction to this compound in D. punctatus is not extensively detailed, the principle is well-established in many phytophagous insects. nih.govnih.govresearchgate.netresearchgate.net Host plants can provide chemical cues that indicate a suitable location for mating and oviposition, and in some species, these volatiles can enhance the male's response to the female's sex pheromone. Given that D. punctatus larvae are dependent on pine trees, the presence of host-specific volatiles likely plays a role in the broader context of reproductive behavior. idtools.org

Neurophysiological and Molecular Mechanisms of Olfactory Reception

Electroantennographic (EAG) and Single Sensillum Recording (SSR) Studies of (Z,E)-5,7-Dodecadienyl Propionate (B1217596)

In studies on the Chinese pine caterpillar moth, Dendrolimus tabulaeformis, male antennae have been shown to produce significant electrophysiological responses to (Z,E)-5,7-Dodecadienyl propionate. plos.orgplos.org In GC-EAD analyses of extracts from female pheromone glands, this compound was one of five components that elicited a distinct response from the male antenna, confirming its role as a behaviorally relevant compound. plos.org Similarly, research on the related Masson pine moth, Dendrolimus punctatus, utilized EAG to determine the active isomers of 5,7-dodecadienol and its acetate (B1210297), demonstrating the utility of this technique for parsing the components of the Dendrolimus pheromone blend. frontiersin.org For the pine moth, Dendrolimus spectabilis, this compound has also been identified as a minor pheromone component that generates electrophysiological activity. nih.govfrontiersin.org

While EAG provides a broad overview of antennal sensitivity, Single Sensillum Recording (SSR) offers a much finer resolution by measuring the firing of action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum. This technique allows for the characterization of neuron specificity and sensitivity to particular compounds. At present, specific SSR studies detailing the responses of individual OSNs in any Dendrolimus species to this compound have not been reported in the available scientific literature.

Identification and Characterization of Olfactory Receptors (ORs) Responding to this compound or Related Propionates

The specific detection of pheromone molecules is mediated by Olfactory Receptors (ORs), which are transmembrane proteins located on the dendrites of OSNs. nih.gov In moths, pheromone detection is typically handled by a specialized class of receptors known as Pheromone Receptors (PRs). researchgate.net

Research into the genomics of Dendrolimus species has revealed an interesting deviation from the typical lepidopteran model. Phylogenetic analyses show that PRs from Dendrolimus species occupy a novel lineage, distinct from the well-established PR clade for Type I pheromones found in most other moths. nih.govfrontiersin.orgnih.gov In Dendrolimus punctatus, several male-biased ORs have been identified as potential PR candidates, but their function has not yet been confirmed through ligand-binding studies. elifesciences.org While a number of candidate ORs have been identified in D. punctatus through transcriptomic analysis, the specific receptor that binds this compound has not yet been deorphanized (i.e., its specific ligand is unknown). researchgate.netuniprot.org

The definitive functional characterization of an OR involves heterologous expression systems (e.g., in Xenopus oocytes or human cell lines) or in vivo systems (e.g., using Drosophila mutants) to express the receptor and then test its response to specific candidate ligands. These studies directly measure the binding or activation of the receptor by the chemical compound. To date, there are no published ligand-receptor binding studies that have functionally confirmed the specific OR that responds to this compound in Dendrolimus or any other species.

Before a hydrophobic pheromone molecule like this compound can reach an OR, it must first traverse the aqueous sensillar lymph that bathes the neuronal dendrites. This transport is facilitated by small, soluble proteins called Odorant Binding Proteins (OBPs). nih.govnih.gov OBPs are abundant in the sensillar lymph and are thought to bind and solubilize odorants, carrying them to the receptors. nih.gov They can also play a role in filtering and selecting which molecules reach the ORs.

Significant research has been conducted on the OBPs of Dendrolimus tabulaeformis. A study identified three OBPs from the antennae: one Pheromone Binding Protein (DtabPBP1) and two General Odorant Binding Proteins (DtabGOBP1 and DtabGOBP2). nih.gov Fluorescence competitive binding assays were performed to determine the binding affinity of these proteins to various compounds, including the three key components of the D. tabulaeformis sex pheromone.

Notably, all three proteins—including the two GOBPs—showed a high binding affinity for this compound, which is a minor component of the natural pheromone blend. nih.gov DtabPBP1, in particular, displayed a stronger affinity for the propionate than for the two major pheromone components, (5Z,7E)-5,7-dodecadien-1-ol (Z5E7-12:OH) and (5Z,7E)-5,7-dodecadien-1-yl acetate (Z5E7-12:OAc). nih.gov This phenomenon, termed "inverse proportion recognition," where binding proteins show higher affinity for minor components, may be a crucial mechanism for ensuring all elements of a precise pheromone ratio are detected to maintain reproductive isolation between closely related species. nih.gov

| Compound | DtabPBP1 | DtabGOBP1 | DtabGOBP2 |

|---|---|---|---|

| This compound | 4.4 ± 0.4 | 11.3 ± 1.1 | 6.6 ± 0.6 |

| (5Z,7E)-5,7-Dodecadien-1-yl acetate | 15.8 ± 1.2 | >20 | 13.6 ± 1.1 |

| (5Z,7E)-5,7-Dodecadien-1-ol | >20 | >20 | >20 |

The expression of these OBP genes is also highly suggestive of their function. In D. tabulaeformis, DtabPBP1 is almost exclusively expressed in the antennae of males, which is consistent with a role in detecting female-produced sex pheromones. nih.gov While information on Chemosensory Proteins (CSPs) relating to this specific propionate is lacking, the detailed characterization of OBPs in Dendrolimus underscores their critical role in the initial steps of pheromone perception.

Olfactory Signal Transduction Pathways

Once a pheromone-OBP complex delivers the ligand to the appropriate OR, a signal transduction cascade is initiated within the OSN. mdpi.com In insects, ORs function as ligand-gated ion channels. They form a complex with a highly conserved co-receptor protein known as Orco. elifesciences.org The binding of the pheromone molecule to the specific OR is believed to induce a conformational change that opens the ion channel, leading to an influx of cations (like Na⁺ and Ca²⁺) into the neuron.

This influx of positive ions depolarizes the dendritic membrane, generating a receptor potential. If this potential reaches a certain threshold, it triggers the firing of action potentials, which are the electrical signals that travel down the neuron's axon to the primary olfactory processing center in the brain, the antennal lobe. mdpi.com While this represents the general model for olfactory signal transduction in moths, specific studies detailing the precise downstream molecular events following the activation of a this compound-specific receptor in Dendrolimus have not yet been conducted.

Neuroanatomical Mapping of Olfactory Glomeruli Activated by this compound

The axons of all OSNs that express the same type of OR converge onto a single, discrete spherical structure in the antennal lobe called a glomerulus. nih.gov This organization creates a "map" where different odors are represented by the activation of specific glomeruli. In male moths, the processing of sex pheromones typically occurs in a specialized, enlarged region of the antennal lobe known as the macroglomerular complex (MGC). Different components of a pheromone blend usually activate different glomeruli within the MGC, allowing the brain to process the ratio of components.

Despite the identification of this compound as a key pheromone component in several Dendrolimus species, there is currently no available research that has mapped which specific glomerulus or glomeruli in the antennal lobe are activated by this compound. Techniques such as calcium imaging or intrinsic optical imaging, which visualize neural activity in the brain, would be required to identify the glomerular target for OSNs that detect this compound.

Structure Activity Relationship Sar Studies and Analogue Design for Z,e 5,7 Dodecadienyl Propionate

Systematic Modification of Alkyl Chain Length and Double Bond Positions

While direct, systematic studies on the modification of the alkyl chain length and double bond positions for (Z,E)-5,7-dodecadienyl propionate (B1217596) are not extensively documented in publicly available research, principles from related pheromone studies offer significant insights. The pheromones of many Dendrolimus species are C12 compounds with dienes typically at the 5,7-positions. researchgate.net This suggests a high degree of specificity for the C12 backbone.

Stereochemical Influences on Biological Activity

The stereochemistry of the double bonds in dodecadienyl pheromones is a critical determinant of their biological activity. The (Z,E) configuration at the 5 and 7 positions is essential for the attraction of several Dendrolimus species. Research has shown that different geometric isomers can have varied effects, ranging from being inactive to acting as potent inhibitors of attraction.

For instance, in studies of the European grapevine moth, Lobesia botrana, which uses the related (E,Z)-7,9-dodecadienyl acetate (B1210297) as its major pheromone component, only the (E,Z) isomer is biologically active. google.com The presence of other isomers, such as the (E,E) form, can result from exposure to light and heat and reduce the effectiveness of the pheromone. doktornarabote.ru

In the context of Dendrolimus species, the specificity of the pheromone receptors is highlighted by the distinct responses to different isomers. While many species in this genus utilize (Z,E)-isomers, the sex pheromone of Dendrolimus houi is composed of (E,Z)-isomers of dodecadienol, dodecadienyl acetate, and dodecadienal. elifesciences.org This shift in stereochemistry underscores the evolutionary divergence of pheromone perception within the genus and the critical role of the correct geometric configuration for species-specific communication. The pheromone receptors of male moths are finely tuned to the specific geometry of the double bonds, and even minor changes can lead to a loss of recognition and behavioral response. nih.gov

Functional Group Modifications and Ester Variants (e.g., Acetate, Alcohol, Aldehyde)

The terminal functional group of the dodecadienyl chain plays a pivotal role in the biological activity and specificity of the pheromone. Within the Dendrolimus genus, a variety of functional groups, including propionate, acetate, alcohol, and aldehyde, are found on the (Z,E)-5,7-dodecadienyl backbone. researchgate.net

Field trapping and electrophysiological studies have demonstrated that the specific blend and ratio of these functional group variants are crucial for optimal attraction. For example, the sex pheromone of the Siberian moth, Dendrolimus superans sibiricus, includes (Z,E)-5,7-dodecadienol and (Z,E)-5,7-dodecadienal. mdpi.com A 1:1 mixture of the synthetic alcohol and aldehyde has been shown to be effective in trapping this species. mdpi.com

Similarly, the sex pheromone of Dendrolimus punctatus is a complex blend that includes (5Z,7E)-dodeca-5,7-dien-1-ol, its acetate, and its propionate. nih.gov The presence of the propionate ester, (Z,E)-5,7-dodecadienyl propionate, is a key component of the attractive blend for this species.

A comparative study on tortricid moths, which use similar C12 pheromones, revealed that male moths discriminate acetate isomers with greater precision than the analogous alcohols. nih.gov This suggests that the ester functional group can contribute significantly to the specificity of the pheromone signal. The propionate group in this compound likely serves a similar function, contributing to the unique chemical signature recognized by the corresponding receptors of the target moth species.

The table below summarizes the biological activity of different functional group variants of 5,7-dodecadienyl compounds in various moth species.

| Compound | Species | Biological Activity |

| This compound | Dendrolimus punctatus | Component of the sex pheromone blend. nih.gov |

| (Z,E)-5,7-Dodecadien-1-ol | Dendrolimus superans sibiricus, Dendrolimus punctatus | Component of the sex pheromone blend. mdpi.comnih.gov |

| (Z,E)-5,7-Dodecadienal | Dendrolimus superans sibiricus | Component of the sex pheromone blend. mdpi.com |

| (Z,E)-5,7-Dodecadienyl Acetate | Dendrolimus punctatus | Component of the sex pheromone blend. nih.gov |

| (E,Z)-7,9-Dodecadienyl Acetate | Lobesia botrana | Major sex pheromone component. google.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pheromonal Activity

Currently, there is a lack of specific Quantitative Structure-Activity Relationship (QSAR) models for this compound in the available scientific literature. QSAR studies for insect pheromones are generally less common than for pharmaceuticals, partly due to the complexity of the biological response (behavioral attraction) and the intricate interplay of multiple pheromone components.

However, the principles of QSAR, which correlate variations in the chemical structure of compounds with changes in their biological activity, are implicitly applied in SAR studies of pheromones. For instance, the systematic evaluation of different isomers and functional groups, as discussed in the sections above, provides the foundational data that would be necessary to build a QSAR model. Such a model would aim to mathematically describe how changes in properties like chain length, double bond position, stereochemistry, and the electronic and steric properties of the functional group affect the binding affinity to the pheromone receptor and, ultimately, the behavioral response of the insect. The development of such models could be a valuable tool for designing more potent and selective pheromone analogues for pest management.

Design and Evaluation of Pheromone Mimics and Antagonists

The design of pheromone mimics and antagonists is a key strategy for developing novel pest control methods based on disrupting insect communication. While specific research on mimics and antagonists for this compound is limited, studies on related pheromones provide a conceptual framework.

Pheromone mimics are structurally different molecules that can elicit a similar biological response to the natural pheromone. Antagonists, on the other hand, are compounds that block the action of the pheromone, often by binding to the receptor without activating it, or by interfering with the processing of the pheromone signal.

In a study on the gypsy moth, conformationally restricted mimics of its pheromone were synthesized. While these mimics themselves elicited weak or no antennal responses, some showed a synergistic effect when presented with the natural pheromone, while one acted as an inhibitor in subsequent stimuli. This highlights the potential for non-natural compounds to modulate the pheromone response.

For Dendrolimus species, compounds that are structurally related to the natural pheromones but have different isomeric or functional group compositions can act as inhibitors. For example, the addition of certain isomers to an attractive blend can significantly reduce or eliminate trap catches. This inhibitory effect is a form of antagonism and is crucial for maintaining species-specific communication in nature. The identification of such inhibitory compounds is a primary step in designing effective mating disruption strategies. Further research is needed to specifically design and evaluate mimics and antagonists for species that utilize this compound as a key component of their pheromone blend.

Research Applications in Insect Pest Management

Pheromone-Based Monitoring Strategies

Pheromone-based monitoring is a cornerstone of modern Integrated Pest Management (IPM), allowing for the timely detection and assessment of pest populations to guide control decisions.

Population Density Estimation and Flight Activity Tracking

Synthetic pheromones that mimic the natural attractants of insects are invaluable tools for monitoring their presence, population density, and seasonal flight patterns. For instance, research on the eastern tent caterpillar, Malacosoma americanum, has demonstrated the effectiveness of traps baited with a blend of (E,Z)-5,7-dodecadienal and (E,Z)-5,7-dodecadienol for tracking male moth populations. nih.govoup.com These trapping systems provide crucial data for forecasting potential outbreaks and determining the necessity of intervention. oup.com The ability to correlate male moth captures in the spring with subsequent caterpillar population levels is a key area of investigation. oup.com

Trap Design and Lure Efficacy Studies

The effectiveness of a pheromone-based monitoring program is highly dependent on the design of the trap and the formulation of the lure. Extensive research has been conducted to optimize these factors for various pest species. For the eastern tent caterpillar, studies have shown that pheromone-baited delta traps with a large opening are more effective than other designs, and that orange-colored traps attract more moths. nih.govresearchgate.net

Lure efficacy is another critical variable. Research on the Siberian moth, Dendrolimus superans sibiricus, evaluated the longevity of lures containing (Z,E)-5,7-dodecadienol and (Z,E)-5,7-dodecadienal. nih.govresearchgate.net The findings indicated that the effectiveness of rubber septa lures declined significantly after two weeks of field exposure, suggesting they should be replaced biweekly for optimal trap performance. nih.govresearchgate.net Similarly, for the eastern tent caterpillar, the ratio of pheromone components in the lure significantly impacts trap catch, with a 9:1 blend of (E,Z)-5,7-dodecadienal to (E,Z)-5,7-dodecadienol proving most effective. nih.govoup.com

Table 1: Trap Capture Results for Eastern Tent Caterpillar Based on Lure Composition

| Lure Blend (Aldehyde:Alcohol) | Mean Number of Male Moths Captured per Trap |

| 9:1 | Most Effective |

| 3:1 | Less Effective than 9:1 |

Data based on studies of Malacosoma americanum, demonstrating the importance of precise pheromone blend ratios for optimal trap efficacy. nih.govoup.com

Mating Disruption Research Using (Z,E)-5,7-Dodecadienyl Propionate (B1217596) and Analogs

Mating disruption is a proactive pest control strategy that involves permeating the atmosphere with synthetic pheromones to prevent male insects from locating females, thereby reducing mating success and subsequent generations. While specific mating disruption studies focusing solely on (Z,E)-5,7-dodecadienyl propionate are not extensively documented in the provided results, research on analogous compounds in other moth species provides a strong conceptual framework. For example, small-plot trials using high densities of wax-drop pheromone dispensers have been shown to be effective in disrupting the mating of the oriental fruit moth. nih.gov This method achieves high levels of orientational disruption, significantly reducing mating in treated plots. nih.gov Such research highlights the potential for developing similar mating disruption technologies for pests that utilize this compound or its analogs as a primary pheromone component.

Role in Integrated Pest Management (IPM) Research Programs

Pheromones like this compound and its analogs are integral to Integrated Pest Management (IPM) programs. ontosight.ai IPM is a holistic approach that combines various pest control methods to minimize economic, health, and environmental risks. researchgate.netuni.lu Pheromones contribute to IPM by providing a non-toxic means of monitoring pest populations, which allows for more targeted and judicious use of pesticides. ontosight.ai They are also a key component of "attract-and-kill" strategies and mating disruption techniques. The development of effective pheromone lures and trapping systems is a critical area of IPM research, enabling farmers and forest managers to make more informed pest management decisions.

Research on Synergists and Modulators of Pheromone Efficacy

The behavioral response of insects to pheromones can be influenced by the presence of other chemical compounds, known as synergists (which enhance the response) or inhibitors (which reduce it). Research into these modulators is crucial for developing highly specific and effective lures. For instance, in studies of the carpenterworm moth, Prionoxystus robiniae, certain isomers and related compounds were found to either synergize or inhibit the attractiveness of the primary pheromone component, (Z,E)-3,5-tetradecadien-1-ol acetate (B1210297). researchgate.net Specifically, the (E,E) isomer enhanced attraction, while the (Z,Z) isomer was inhibitory. researchgate.net Similarly, for the eastern tent caterpillar, the addition of large amounts of the (E,Z) acetate to the (E,Z) aldehyde reduced trap catch, indicating an inhibitory effect. nih.gov Understanding these interactions is vital for creating lures that are maximally attractive to the target species while minimizing the capture of non-target insects.

Analytical Methodologies for Z,e 5,7 Dodecadienyl Propionate Characterization and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for separating (Z,E)-5,7-dodecadienyl propionate (B1217596) from complex mixtures and assessing its isomeric and chemical purity. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most prominently used techniques.

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for analyzing volatile compounds like (Z,E)-5,7-dodecadienyl propionate. nih.gov The choice of the capillary column's stationary phase is critical for achieving optimal separation of isomers. nih.gov For instance, a DB-5MX fused silica (B1680970) capillary column has been effectively used for the analysis of similar volatile compounds. chromatographyonline.com The temperature programming of the GC oven is optimized to ensure good resolution of the different isomers present in a sample. chromatographyonline.com

High-performance liquid chromatography (HPLC) offers a complementary approach, especially for preparative separations and for compounds that may be thermally labile. Reverse-phase HPLC (RP-HPLC) with a C18 column is a common choice. scispace.compensoft.net The mobile phase composition, typically a mixture of acetonitrile (B52724) and water, can be adjusted to achieve the desired separation. sielc.comsielc.com For applications requiring mass spectrometric detection, volatile buffers like formic acid are used instead of non-volatile ones like phosphoric acid. sielc.comsielc.com

Table 1: Exemplary Chromatographic Conditions for Related Dodecadienyl Compounds

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Column | DB-5MX (30 m x 0.25 mm, 0.25 µm) chromatographyonline.com | Newcrom R1 (C18) sielc.comsielc.com |

| Mobile Phase/Carrier Gas | Helium or Hydrogen gcms.cz | Acetonitrile/Water sielc.comsielc.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) nih.govgcms.cz | UV or Mass Spectrometer (MS) scispace.comsielc.com |

| Typical Application | Purity analysis, isomer ratio determination | Preparative separation, analysis of less volatile derivatives |

This table presents typical conditions and may require optimization for this compound.

Chiral Chromatography for Enantiomeric Analysis

While this compound itself is not chiral, the principles of chiral chromatography are vital in pheromone analysis as many related insect semiochemicals are chiral, and their biological activity is often enantiomer-specific. Chiral chromatography is the technique of choice for separating enantiomers. gcms.cz This is typically achieved using a chiral stationary phase (CSP) in either GC or HPLC. gcms.czcsfarmacie.cz These stationary phases are often based on derivatized cyclodextrins for GC or other chiral selectors for HPLC. gcms.czcsfarmacie.cz The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times. csfarmacie.cz The development of a successful chiral separation often involves screening different types of CSPs and mobile phases to find the optimal conditions for resolving the enantiomers of interest. nih.gov

Spectroscopic Methods for Structural Confirmation

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The chemical shifts, coupling constants, and integration of the proton signals in the ¹H NMR spectrum help to determine the connectivity of atoms and the stereochemistry of the double bonds (Z and E configuration). researchgate.netchemicalbook.com For example, the signals corresponding to the olefinic protons will have characteristic coupling constants that differ for cis (Z) and trans (E) isomers.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would show characteristic absorption bands for the ester carbonyl group (C=O stretch) and the C=C double bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy is useful for detecting conjugated double bond systems. The conjugated diene system in this compound will exhibit a characteristic UV absorption maximum (λmax), which can aid in its identification and quantification.

Mass Spectrometry Techniques for Identification and Trace Analysis

Mass spectrometry (MS) is a highly sensitive technique used for the identification and quantification of this compound, even at trace levels. uni.lu When coupled with GC (GC-MS), it provides both the retention time and the mass spectrum of the compound, offering a high degree of confidence in its identification. nih.gov The electron ionization (EI) mass spectrum of the propionate ester would show a characteristic fragmentation pattern, including the molecular ion peak and fragment ions corresponding to the loss of the propionyloxy group and other cleavages of the dodecadienyl chain. nist.govnist.gov This fragmentation pattern serves as a molecular fingerprint for identification. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, further confirming its elemental composition. chromatographyonline.com

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 239.20056 |

| [M+Na]⁺ | 261.18250 |

| [M-H]⁻ | 237.18600 |

| [M+NH₄]⁺ | 256.22710 |

| [M+K]⁺ | 277.15644 |

Data sourced from PubChemLite. uni.lu These are predicted values and may vary slightly in experimental conditions.

Validation of Analytical Methods

The validation of analytical methods is a critical process to ensure that a method is suitable for its intended purpose. researchgate.net This involves evaluating several key parameters to demonstrate the method's reliability and accuracy.

Linearity : This establishes the proportional relationship between the concentration of the analyte and the analytical signal over a defined range. researchgate.netcsic.es It is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. nih.gov

Precision : Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. researchgate.net It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). pensoft.net

Accuracy : Accuracy is the closeness of the analytical result to the true value. researchgate.net It is often determined by analyzing a sample with a known concentration (a certified reference material) or by performing recovery studies where a known amount of the analyte is spiked into a blank matrix. chromforum.org

Detection Limit (LOD) and Quantification Limit (LOQ) : The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. biopharminternational.com

Table 3: General Acceptance Criteria for Analytical Method Validation

| Parameter | Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 nih.gov |

| Precision (RSD%) | Typically ≤ 2% for assays pensoft.net |

| Accuracy (% Recovery) | Typically 98-102% for assays pensoft.net |

These are general guidelines and specific criteria may vary depending on the application and regulatory requirements.

Sampling and Extraction Techniques for Biological Samples

To analyze this compound from biological sources, such as insect glands, effective sampling and extraction techniques are essential.

Solid-Phase Microextraction (SPME) : SPME is a solvent-free extraction technique that is particularly well-suited for sampling volatile and semi-volatile compounds from the headspace of a sample or directly from a liquid or solid matrix. A fused silica fiber coated with a suitable stationary phase is exposed to the sample, and the analytes adsorb onto the fiber. The fiber is then transferred to the injection port of a GC for thermal desorption and analysis. SPME is a sensitive and minimally invasive technique.

Solvent Extraction : This traditional method involves extracting the compound from the biological matrix using an appropriate organic solvent. The choice of solvent is crucial to ensure efficient extraction of the target analyte while minimizing the co-extraction of interfering substances. Subsequent clean-up and concentration steps may be necessary before analysis. scispace.com For example, extraction with dichloromethane (B109758) followed by liquid-liquid partitioning can be used to isolate compounds from a crude extract. chromatographyonline.com

Future Research Directions and Emerging Paradigms in Z,e 5,7 Dodecadienyl Propionate Research

Advanced Omics Approaches in Pheromone Biosynthesis and Reception

The biosynthesis of moth sex pheromones, including the C12 5,7-dienes characteristic of Dendrolimus species, involves a series of enzymatic modifications of fatty acids. nih.gov Future research is increasingly leveraging advanced "omics" technologies, such as genomics, transcriptomics, and proteomics, to unravel the precise molecular pathways leading to the production of (Z,E)-5,7-dodecadienyl propionate (B1217596) and its perception by male moths.

Transcriptome analysis of the female pheromone glands of species like Dendrolimus punctatus has been instrumental in identifying candidate genes involved in pheromone biosynthesis. nih.gov By comparing gene expression profiles between pheromone-producing and non-pheromone-producing tissues, researchers can pinpoint genes encoding key enzymes such as desaturases, reductases, and acetyltransferases. frontiersin.org For instance, transcriptome studies have helped in the identification and functional characterization of desaturase genes responsible for creating the characteristic double bonds in the dodecadienyl backbone of the pheromone. nih.gov

Similarly, antennal transcriptomics of male moths allows for the discovery of genes encoding proteins involved in pheromone reception, such as pheromone-binding proteins (PBPs) and pheromone receptors (PRs). frontiersin.orgdoktornarabote.ru In Dendrolimus species, transcriptome analysis has revealed that the genes for odorant binding proteins and olfactory receptors form the basis for differences in olfactory recognition between species. frontiersin.org By comparing the transcriptomes of male antennae at different developmental stages or under different conditions (e.g., before and after mating), scientists can identify the specific receptors that bind to (Z,E)-5,7-dodecadienyl propionate. nih.govdoktornarabote.ru

Proteomics, the large-scale study of proteins, can then be used to confirm the presence and abundance of these biosynthetic and receptor proteins in the relevant tissues. By identifying the full suite of proteins in pheromone glands and antennae, researchers can build a more complete picture of the molecular machinery underlying the production and detection of this compound.

Computational Chemistry and Molecular Modeling for Receptor-Ligand Interactions

Understanding how this compound interacts with its specific pheromone receptor at a molecular level is a key area of future research. Computational chemistry and molecular modeling provide powerful tools to investigate these receptor-ligand interactions in silico.

Researchers can create three-dimensional models of the pheromone receptors of moths like Dendrolimus spectabilis and Dendrolimus pini. Using these models, they can perform molecular docking simulations to predict the most likely binding pose of this compound within the receptor's binding pocket. These simulations can reveal the specific amino acid residues that are crucial for binding and stabilizing the pheromone molecule.

Molecular dynamics simulations can further elucidate the dynamic nature of the receptor-ligand complex, showing how the receptor changes its conformation upon binding to the pheromone. This can provide insights into the mechanism of receptor activation and the initiation of the downstream signaling cascade that ultimately leads to a behavioral response in the male moth.

A particularly interesting avenue for future research is the application of these computational methods to the unique pheromone receptors found in Dendrolimus species. Studies have shown that the PRs of Dendrolimus moths form a novel lineage that is distinct from those of other moth species. nih.govnih.gov Molecular modeling can help to explain the structural basis for this divergence and how it relates to the specific binding of this compound and other related pheromone components.

Development of Novel Delivery Systems for Pheromone Release in Research

The practical application of this compound, particularly in pest management strategies such as mating disruption, relies on the development of effective and controlled-release delivery systems. researchgate.netnih.gov Future research in this area is focused on creating novel formulations that can release the pheromone at a consistent and predictable rate over an extended period. semanticscholar.org

Advanced delivery systems being explored include:

Microencapsulation: This technique involves enclosing the pheromone in microscopic capsules made of polymers. phytojournal.com The release rate can be controlled by altering the properties of the capsule wall, such as its thickness and porosity.

Hollow Fibers: These are small, hollow plastic fibers that are filled with the pheromone. phytojournal.com The pheromone evaporates from the open ends of the fibers, and the release rate can be adjusted by changing the diameter and length of the fibers.

Nanoparticles and Nanofibers: The use of nanotechnology offers the potential for even more precise control over pheromone release. Pheromones can be loaded into nanoparticles or incorporated into nanofibers, allowing for a sustained and targeted release.

Biodegradable Polymers: To reduce environmental impact, researchers are investigating the use of biodegradable polymers for pheromone delivery systems. These materials break down naturally over time, eliminating the need for retrieval after use.

The development of these novel delivery systems is crucial for optimizing the use of this compound in both research and practical applications, ensuring its effective dispersal in the environment to study and manipulate insect behavior. semanticscholar.org

Understanding Pheromone Evolution and Co-evolution with Olfactory Systems

The diversity of pheromone signals and the specificity of their corresponding receptors are thought to be the result of a co-evolutionary process. Future research on this compound will increasingly focus on understanding its evolutionary history and the reciprocal evolutionary changes in the olfactory systems of the moths that use it.

Studies on Dendrolimus species have already provided significant insights into this co-evolutionary dynamic. The sex pheromones of different Dendrolimus species are often blends of (Z,E)-5,7-dodecadien-1-ol and its acetate (B1210297) or propionate esters, with the specific ratio of these components being crucial for species recognition. nih.gov Phylogenetic analyses have shown that the evolution of pheromone-binding protein gene sequences in Dendrolimus aligns with the structural changes in their sex pheromone components, suggesting a tight co-evolutionary link. nih.gov

A key finding is that the pheromone receptors of Dendrolimus species represent a novel and divergent lineage compared to other moths. nih.gov This suggests that the olfactory system of this genus has followed a unique evolutionary trajectory, likely driven by selection pressures related to their specific pheromone communication channel. Future research will aim to identify the genetic changes that led to this divergence and how they enabled the specific detection of compounds like this compound.

By studying the genetic basis of both pheromone production and reception across a range of related species, researchers can reconstruct the evolutionary steps that have led to the current diversity of pheromone signaling systems. This can help to explain how new species arise and how reproductive isolation is maintained.

Integration of this compound Research into Broader Ecological and Evolutionary Frameworks

The study of this compound is increasingly being integrated into broader ecological and evolutionary frameworks to understand its role in shaping insect populations and their interactions with the environment. nih.gov Dendrolimus species are significant pests of coniferous forests, and their population dynamics can have substantial economic and ecological impacts. nih.govnih.gov

Understanding the pheromone communication system mediated by this compound is crucial for developing effective and environmentally friendly pest management strategies. nih.gov Research in this area can inform the development of more effective lures for monitoring pest populations and optimizing mating disruption techniques to reduce the reliance on broad-spectrum insecticides. nih.gov

Furthermore, the chemical signals used by insects are not always perceived in isolation. The olfactory environment, which includes a complex mixture of plant volatiles and other chemical cues, can influence how pheromones are detected and interpreted. researchgate.net Future research will likely explore how the host plants of Dendrolimus species, such as pine trees, influence the evolution and efficacy of this compound as a mate-finding signal. nih.gov

By integrating knowledge of pheromone chemistry, neurobiology, and behavior with ecological principles, researchers can gain a more holistic understanding of the role of this compound in the natural world. This integrated approach will be essential for addressing challenges in areas such as conservation, biodiversity, and sustainable agriculture.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing (Z,E)-5,7-Dodecadienyl propionate with high stereochemical purity?

- Methodological Answer : Synthesis typically involves esterification of (Z,E)-5,7-dodecadienol with propionic anhydride under acid catalysis. Key steps include:

- Reagent selection : Use propionic anhydride in stoichiometric excess (1.5:1 molar ratio) with catalytic sulfuric acid (0.5% v/v) to drive esterification .

- Temperature control : Maintain the reaction at 60–70°C for 4–6 hours to optimize yield while minimizing isomerization .

- Purification : Wash the crude product with cold sodium bicarbonate (5% w/v) to neutralize residual acid, followed by column chromatography (silica gel, hexane:ethyl acetate 9:1) to isolate the target isomer .

Q. How can researchers confirm the structural identity and stereochemistry of synthesized this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- GC-MS : Use a polar capillary column (e.g., DB-WAX) with a temperature gradient (50°C to 250°C at 5°C/min) to resolve isomers. Compare retention indices and mass spectra with authenticated standards .

- FT-IR : Validate ester carbonyl (C=O) stretching at 1740–1720 cm⁻¹ and alkene (C=C) vibrations at 1650–1600 cm⁻¹ .

- Nuclear Magnetic Resonance (NMR) : Analyze and spectra for propionate methyl protons (δ 1.1–1.3 ppm) and conjugated diene geometry (coupling constants: , ) .

Q. What bioassay protocols are used to assess the pheromonal activity of this compound?

- Methodological Answer :

- Electroantennography (EAG) : Mount male antennae on silver electrodes and measure depolarization responses to serial dilutions (10⁻² to 10⁻⁶ g/µL) of the compound dissolved in hexane .

- Wind tunnel assays : Release 50–100 male moths in a controlled environment (25°C, 60% RH) and record attraction rates to lures loaded with 1–100 µg of the compound .

- Field trials : Deploy delta traps baited with the compound (0.1–1 mg/lure) and compare catch rates against controls over 7–14 days .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodological Answer :

- Meta-analysis : Aggregate data from peer-reviewed studies and apply mixed-effects models to account for variables like lure type, geographic location, and moth population genetics .

- Isomer purity validation : Re-analyze historical samples via chiral GC or HPLC to confirm stereochemical consistency, as impurities >2% can significantly alter bioactivity .

- Environmental replication : Conduct parallel trials under standardized conditions (e.g., temperature, humidity) to isolate confounding factors .

Q. What strategies optimize the controlled release of this compound in field applications?

- Methodological Answer :

- Matrix-based formulations : Use emulsified wax matrices (e.g., SPLAT® technology) to achieve zero-order release kinetics. Optimize wax:oil ratios (e.g., 3:1) to balance longevity and emission rates .

- Microencapsulation : Encapsulate the compound in polyurea shells (5–20 µm diameter) via interfacial polymerization, adjusting shell thickness to modulate release over 30–60 days .

- Environmental testing : Monitor degradation rates using accelerated weathering chambers (UV exposure: 0.35 W/m² at 50°C) to simulate field conditions .

Q. How can researchers address challenges in synthesizing this compound at scale without stereochemical degradation?

- Methodological Answer :

- Low-temperature processes : Conduct reactions under nitrogen atmosphere at ≤40°C to prevent thermal isomerization of double bonds .

- Catalyst screening : Test palladium or ruthenium catalysts (0.1–1 mol%) for selective hydrogenation of undesired isomers during purification .

- In-line monitoring : Implement FT-IR or Raman spectroscopy for real-time tracking of stereochemical integrity during synthesis .

Q. What experimental designs evaluate synergistic effects between this compound and co-attractants in moth populations?

- Methodological Answer :

- Factorial designs : Test binary/ternary blends (e.g., with (Z)-9-tetradecenyl acetate) using a 2³ factorial matrix to quantify additive/synergistic interactions .

- Dose-response modeling : Fit data to Hill equations to calculate EC₅₀ values for individual and combined compounds .

- Field validation : Compare trap catches for blends vs. single compounds across multiple sites, using ANOVA with post-hoc Tukey tests to assess significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.